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molecular formula C2H4Cl6Si2 B1205221 1,2-Bis(trichlorosilyl)ethane CAS No. 2504-64-5

1,2-Bis(trichlorosilyl)ethane

Cat. No. B1205221
M. Wt: 296.9 g/mol
InChI Key: WDVUXWDZTPZIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05691435

Procedure details

An example is the reaction of acetylene with HSiCl3 to give Cl3 SiCH2CH2SiCl3 in the first step of the process. An intermediate produced is CH2 =CHSiCl3, which can be used as starting material in place of acetylene and, when reacted with HSiCl3, leads to the same end product of the first step of the process, Cl3SiCH2CH2SiCl3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]#[CH:2].[SiH:3]([Cl:6])([Cl:5])[Cl:4]>>[Si:3]([CH2:1][CH2:2][Si:3]([Cl:6])([Cl:5])[Cl:4])([Cl:6])([Cl:5])[Cl:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Si](Cl)(Cl)(Cl)CC[Si](Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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